molecular formula C11H9N3O2S B1416554 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine CAS No. 1118787-28-2

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Cat. No.: B1416554
CAS No.: 1118787-28-2
M. Wt: 247.28 g/mol
InChI Key: MVQYJUAXCDRZSW-UHFFFAOYSA-N
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Description

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-14(16)10-5-2-1-4-9(10)8-17-11-12-6-3-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQYJUAXCDRZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Alkylsulfanyl Pyrimidine Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Alkylsulfanyl Pyrimidine Scaffold: Synthetic Architecture & Medicinal Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-alkylsulfanyl pyrimidine scaffold represents a dual-purpose pharmacophore in modern drug discovery. Historically utilized as a hydrophobic anchor in kinase inhibitors (e.g., EGFR, CDK), it has evolved into a critical synthetic "handle." The sulfur moiety serves as a masked electrophile: stable during ring construction, yet readily activated via oxidation to a sulfone (–SO₂R) for highly regioselective nucleophilic aromatic substitution (SₙAr). This guide dissects the scaffold’s synthetic architecture, metabolic liabilities, and its renaissance as a covalent warhead in targeted protein degradation.

Part 1: Synthetic Architecture & Methodology

The "Catch and Release" Strategy

The most powerful application of the 2-alkylsulfanyl group is its use as a temporary protecting group that activates the C2 position for late-stage diversification. Unlike 2-chloropyrimidines, which can be hydrolytically unstable or overly reactive, 2-alkylthiopyrimidines are robust under basic and acidic conditions, allowing for complex elaboration of the C4/C6 positions before the sulfur is "activated."

The Protocol Logic:

  • Construction: The pyrimidine ring is closed using thiourea, installing the C2-sulfur naturally.

  • Alkylation (The Catch): S-alkylation (usually MeI) locks the tautomer and provides a lipophilic handle.

  • Activation: Oxidation to sulfoxide (–SOR) or sulfone (–SO₂R) creates a "super-leaving group" (approx. 100x more labile than chloride).

  • Displacement (The Release): Amine nucleophiles displace the sulfone to yield 2-aminopyrimidines, a motif found in >60% of kinase inhibitors.

Experimental Protocol: S-Alkylation of 2-Mercaptopyrimidine

Context: This is the foundational step to convert the thione tautomer into the thioether.

Materials:

  • 2-Mercaptopyrimidine (1.0 eq)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Solvent: Acetone or DMF (0.5 M)

Procedure:

  • Dissolution: Suspend 2-mercaptopyrimidine and K₂CO₃ in acetone. Expert Note: Acetone is preferred over DMF for ease of workup if the product is solid; use DMF if the substrate is highly polar.

  • Addition: Add MeI dropwise at 0°C to prevent over-alkylation (N-alkylation side products).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the thioether is significantly less polar than the thiol).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The residue is often pure enough for the next step. If using DMF, pour into ice water to precipitate the product.

Experimental Protocol: Sulfone Displacement (SₙAr)

Context: Converting the 2-SMe group into a 2-NH-R group via the sulfone intermediate.

Step A: Oxidation [1][2][3][4][5][6]

  • Dissolve 2-methylthiopyrimidine in DCM.

  • Add m-CPBA (2.2 eq) at 0°C. Expert Note: Use exactly 2.2 equivalents. Under-oxidation yields the sulfoxide, which is a chiral center and can complicate NMR analysis, though it is also a valid leaving group.

  • Quench with aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with NaHCO₃. Isolate the sulfone.

Step B: Nucleophilic Displacement

  • Dissolve the 2-methylsulfonylpyrimidine in THF or Dioxane.

  • Add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Heat to 60–80°C. Causality: The sulfone is a bulky, electron-withdrawing group. While it activates the ring, steric hindrance often requires thermal energy to drive the displacement by secondary amines.

Part 2: Medicinal Chemistry & Structure-Activity Relationship (SAR)[4]

The Metabolic Liability: Sulfur Oxidation

In a biological context, the 2-alkylsulfanyl group is susceptible to oxidative metabolism by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s.

  • S → S=O (Sulfoxide): Introduces chirality; often more water-soluble but can be metabolically reversible.

  • S=O → O=S=O (Sulfone): Highly polar, often leads to rapid renal clearance.

  • Toxicity: Reactive sulfoxides can act as haptens, potentially causing idiosyncratic toxicity.

Design Mitigation: If the sulfur is intended to remain in the final drug (not displaced), medicinal chemists often employ bioisosteres such as:

  • Difluoromethyl ether (–OCF₂H): Mimics the electronic properties but blocks oxidation.

  • Cyclopropyl: Sterically similar to S-Me but metabolically inert.

Covalent Inhibition (The "Warhead" Renaissance)

Recently, 2-sulfonylpyrimidines have emerged not just as intermediates, but as Targeted Covalent Inhibitors (TCIs) .

  • Mechanism: The sulfone makes the C2 position electrophilic enough to react with non-catalytic cysteine residues in the ATP binding pocket of kinases (e.g., EGFR, BTK).

  • Selectivity: Unlike acrylamides (Michael acceptors), sulfone displacement is an SₙAr reaction, requiring a specific orientation within the binding pocket to occur, potentially offering higher selectivity.

Part 3: Visualizing the Workflow

Diagram 1: Synthetic Logic – The "Catch & Release" Pathway

This diagram illustrates the conversion of a thiourea precursor into a functionalized drug candidate using the sulfur handle.

G Start Thiourea + 1,3-Dicarbonyl Cyclization 2-Mercaptopyrimidine (Thione Tautomer) Start->Cyclization Condensation (Base/EtOH) Alkylation 2-Alkylsulfanyl Pyrimidine (Protected/Lipophilic) Cyclization->Alkylation MeI, K2CO3 (S-Alkylation) Oxidation 2-Sulfonyl Pyrimidine (Activated Electrophile) Alkylation->Oxidation m-CPBA or Oxone Displacement 2-Amino Pyrimidine (Final Drug Scaffold) Oxidation->Displacement R-NH2, Heat (SNAr)

Caption: The "Catch & Release" synthetic strategy: Sulfur is introduced for ring closure, alkylated for stability, oxidized for activation, and displaced for diversity.

Diagram 2: Metabolic & Reactivity Fate

This diagram maps the biological consequences of the scaffold if the sulfur is retained, versus its chemical utility.

G Scaffold 2-Alkylsulfanyl Pyrimidine Metabolism In Vivo Metabolism (FMO/CYP450) Scaffold->Metabolism Liver Exposure Warhead Covalent Targeting (Cysteine Trap) Scaffold->Warhead If Activated (e.g. 2-SO2R) Sulfoxide Sulfoxide (S=O) (Chiral/Polar) Metabolism->Sulfoxide Phase I Ox Sulfone Sulfone (O=S=O) (High Clearance) Sulfoxide->Sulfone Phase I Ox Adduct Protein-S-Pyrimidine Adduct Warhead->Adduct Cys-SH Nucleophilic Attack

Caption: Divergent fates: Metabolic oxidation leads to clearance (red), while chemical activation enables covalent protein tagging (green).

Part 4: Quantitative Data Summary

The following table summarizes the comparative reactivity of leaving groups at the pyrimidine C2 position, justifying the "Sulfone Route."

Leaving Group (C2)Relative Reactivity (SₙAr)Stability (Storage)Synthetic Accessibility
-Cl (Chloro) 1.0 (Reference)Moderate (Hydrolysis prone)High (POCl₃ chlorination)
-SMe (Thiomethyl) < 0.01 (Deactivated)High (Shelf-stable)High (Thiourea cyclization)
-SO₂Me (Sulfone) ~50 - 100 Good (Crystalline)High (Oxidation of SMe)
-F (Fluoro) ~10 - 50Low (Volatile/Reactive)Low (Requires halogen exchange)

Data Interpretation: The sulfone is superior to the chloride for difficult displacements (e.g., with weak nucleophiles like anilines) and avoids the moisture sensitivity of chloropyrimidines.

References

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Source: Organic Process Research & Development (ACS), 2021. URL:[Link] Relevance:[7] Validates the industrial scalability of the S-oxidation/displacement route.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Journal of the American Chemical Society (JACS), 2012. URL:[Link] Relevance: Defines the use of 2-sulfonylpyrimidines as covalent warheads for cysteine targeting.[8]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: RSC Advances, 2024. URL:[Link] Relevance: Provides modern protocols for constructing the core scaffold efficiently.

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances, 2023. URL:[Link] Relevance: Reviews the biological application of fused pyrimidine systems where the 2-position is critical for SAR.

Sources

An In-Depth Technical Guide to the Physical Properties of Nitrobenzyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the physical properties of a new chemical entity is not merely academic—it is the bedrock of successful formulation and therapeutic efficacy. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] When substituted with a nitrobenzyl group, this scaffold gains intriguing properties, most notably photolability, which opens avenues for photocaged therapeutics and targeted drug release.[5] However, the introduction of the nitrobenzyl moiety also significantly modulates the fundamental physical characteristics of the parent pyrimidine.

This guide provides an in-depth exploration of the key physical properties of nitrobenzyl-substituted pyrimidines. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the interpretation of results, offering field-proven insights to navigate the challenges of characterizing these promising but often complex molecules.

The Nitrobenzyl-Pyrimidine Scaffold: A Molecule of Interest

The convergence of the biologically significant pyrimidine ring and the functionally versatile nitrobenzyl group creates a molecular architecture of considerable interest in modern drug discovery.

The Pyrimidine Core: A Privileged Structure in Therapeutics

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[6] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and this biological prevalence has made its derivatives a fertile ground for drug development.[4] Pyrimidine-based drugs are used as anticancer agents, antivirals, antibacterials, and anti-inflammatory agents, among other applications.[1][2][3][4]

The Nitrobenzyl Substituent: A Photochemical Trigger and Physicochemical Modulator

The nitrobenzyl group, particularly the ortho-nitrobenzyl isomer, is a well-established photolabile protecting group.[5] Upon irradiation with UV light, it can be cleaved from a molecule, allowing for spatiotemporal control over the release of an active compound.[5] This "caging" technology is invaluable for studying dynamic biological processes and for designing targeted drug delivery systems. Beyond its photochemical properties, the nitrobenzyl group, with its polar nitro functionality and aromatic ring, significantly influences the solubility, melting point, and crystal packing of the parent molecule.

Critical Physical Properties for Drug Development

A thorough understanding of the physical properties of nitrobenzyl-substituted pyrimidines is paramount for their advancement from a laboratory curiosity to a viable drug candidate.

Solubility: The Gateway to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, affecting a significant percentage of new chemical entities.[7] The introduction of a nitrobenzyl group, which is largely nonpolar, can be expected to decrease the aqueous solubility of a pyrimidine derivative.

Factors Influencing the Solubility of Nitrobenzyl-Substituted Pyrimidines:

  • Substitution Pattern: The position of the nitro group (ortho, meta, para) on the benzyl ring and the attachment point on the pyrimidine ring will influence the molecule's polarity and ability to form hydrogen bonds with water. The para isomer of a related compound, nitrobenzamide, is noted for its symmetry which can lead to stronger crystal lattice forces and potentially lower solubility compared to the less symmetrical ortho and meta isomers.[4]

  • Additional Functional Groups: The presence of other substituents on the pyrimidine ring, such as amino or hydroxyl groups, can significantly impact solubility by providing sites for hydrogen bonding.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

For compounds with anticipated low aqueous solubility, the shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Causality Behind Experimental Choices:

  • Equilibration Time: A prolonged equilibration time (24-72 hours) is necessary to ensure that a true equilibrium between the solid and dissolved states is reached, which is often slow for poorly soluble compounds.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and physiologically relevant temperature (e.g., 37 °C) is crucial for obtaining meaningful data.

  • pH of the Medium: Since pyrimidines contain basic nitrogen atoms, their solubility can be pH-dependent. Determining solubility in various buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) is essential to mimic the conditions of the gastrointestinal tract.

  • Analysis Method: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology:

  • Add an excess amount of the finely powdered nitrobenzyl-substituted pyrimidine to a series of vials containing buffers of different pH values.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for 24 to 72 hours.

  • After equilibration, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH value.

Logical Relationship: Solubility Determination Workflow

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to buffer C Shake at constant temp. (24-72h) A->C B Fine powder of compound B->A D Settle undissolved solid C->D E Filter supernatant (0.45 µm) D->E F HPLC analysis E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, the melting point is sharp and well-defined.[8][9] Impurities tend to lower and broaden the melting point range.[8][9] Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized nitrobenzyl-substituted pyrimidine.

Factors Influencing Melting Point:

  • Molecular Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces and a higher melting point.[8] The para-substituted isomers are often more symmetrical than their ortho and meta counterparts, which can lead to higher melting points.[4]

  • Intermolecular Forces: The presence of hydrogen bond donors and acceptors, as well as π-π stacking interactions between the aromatic rings, will significantly influence the energy required to break the crystal lattice.

  • Number of Substituents: The addition of more nitrobenzyl groups will increase the molecular weight and may alter the crystal packing, which can affect the melting point.

The use of a modern digital melting point apparatus provides a precise and reproducible method for determining the melting point range.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10]

  • Dry, Finely Powdered Sample: The sample must be completely dry, as residual solvent can act as an impurity. A finely powdered sample ensures uniform packing and heat transfer within the capillary tube.

  • Initial Rapid Determination: An initial rapid heating can quickly establish an approximate melting point, saving time before a more careful, slow determination is performed.[11]

Step-by-Step Methodology:

  • Ensure the sample of the nitrobenzyl-substituted pyrimidine is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Set a rapid heating rate to determine the approximate melting point.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

  • Then, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Data Presentation: Melting Points of Nitro-Substituted Aromatic Compounds

CompoundMelting Point (°C)Rationale for Variation
ortho-Nitrobenzamide174-178Intramolecular hydrogen bonding can disrupt efficient crystal packing.
meta-Nitrobenzamide140-143[4]Lower symmetry compared to the para isomer.[4]
para-Nitrobenzamide199-201[4]High symmetry allows for efficient crystal packing and stronger intermolecular forces.[4]
4-(4-Nitrobenzyl)pyridine69-71[12]While not a pyrimidine, this provides a reference for a related heterocyclic structure.

Note: The data for nitrobenzamides is presented to illustrate the significant impact of isomeric position on melting point, a principle that is expected to apply to nitrobenzyl-substituted pyrimidines as well.

Crystal Structure: The Blueprint of the Solid State

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4][13] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. This information is invaluable for understanding structure-activity relationships and for identifying potential polymorphs.

Obtaining a high-quality single crystal is the most critical and often the most challenging step in this process.

Causality Behind Experimental Choices:

  • Slow Crystallization: Slow crystal growth is essential to allow molecules to arrange themselves in a highly ordered lattice, which is necessary for sharp diffraction patterns. Rapid precipitation leads to the formation of microcrystalline powders, which are unsuitable for single-crystal analysis.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[14] If solubility is too high, it can be difficult to achieve the supersaturation needed for crystal growth. If it is too low, the compound may not dissolve in sufficient quantities.

  • Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

Step-by-Step Methodology (Slow Evaporation):

  • Dissolve the purified nitrobenzyl-substituted pyrimidine in a suitable solvent to create a nearly saturated solution.

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Once suitable crystals have formed, carefully select a single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Solve and refine the crystal structure using appropriate software.

Case Study: Crystal Structure of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

A study on this compound revealed that it crystallizes in the orthorhombic space group Pna21.[15] The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions.[15] Such detailed structural information is crucial for understanding the solid-state properties of this class of molecules.

Spectroscopic Characterization: Elucidating the Molecular Structure

A suite of spectroscopic techniques is employed to confirm the chemical structure and purity of synthesized nitrobenzyl-substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[16] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Interpreting the Spectra of Nitrobenzyl-Substituted Pyrimidines:

  • ¹H NMR:

    • Aromatic Protons: The protons on the pyrimidine and benzyl rings will typically appear in the downfield region (δ 7.0-9.0 ppm).[14][17] The electron-withdrawing nitro group deshields the ortho and para protons of the benzyl ring, causing them to resonate at a higher chemical shift than the meta protons.[17]

    • Benzylic Protons: The methylene (-CH₂-) protons connecting the pyrimidine and benzyl rings will typically appear as a singlet around δ 5.0-5.5 ppm.

    • Pyrimidine Protons: The chemical shifts of the protons on the pyrimidine ring will be dependent on the other substituents present.

  • ¹³C NMR:

    • The carbon atoms attached to the nitrogen atoms in the pyrimidine ring will be deshielded. The carbon atom attached to the nitro group in the benzyl ring will also be significantly deshielded.

Proper sample preparation is critical for obtaining high-quality NMR spectra.[18][19]

Causality Behind Experimental Choices:

  • Deuterated Solvents: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because the deuterium signal is not observed in the ¹H NMR spectrum, thus preventing the large solvent signal from obscuring the analyte signals.[6] The choice of solvent depends on the solubility of the compound.

  • Filtration: Filtering the sample into the NMR tube removes any particulate matter that can disrupt the homogeneity of the magnetic field, leading to broad peaks.[18]

  • Concentration: The concentration of the sample needs to be optimized. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a more concentrated solution is required.[18]

Step-by-Step Methodology:

  • Dissolve an appropriate amount of the nitrobenzyl-substituted pyrimidine in 0.6-0.7 mL of a suitable deuterated solvent.

  • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra.

Logical Relationship: NMR Analysis Workflow

A Dissolve sample in deuterated solvent B Filter into NMR tube A->B C Place in spectrometer B->C D Acquire spectra (1H, 13C) C->D E Process and analyze data D->E

Caption: A streamlined workflow for NMR sample preparation and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrobenzyl group has a characteristic UV absorption that is crucial for its photochemical applications. The position of the nitro group can influence the absorption spectrum.[19]

Expected Spectral Features:

  • Nitrobenzyl-substituted pyrimidines are expected to show strong absorptions in the UV region. The spectra of nitrobenzaldehyde isomers, for example, show intense bands around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene groups.[19] Weaker n-π* transitions are observed at longer wavelengths.[19]

  • The wavelength of maximum absorption (λ_max) is important for determining the optimal wavelength for photocleavage.

  • Prepare a dilute solution of the nitrobenzyl-substituted pyrimidine in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum over a range of wavelengths (e.g., 200-500 nm) using a spectrophotometer.

  • Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key Vibrational Bands:

  • N-O stretching (nitro group): Strong, characteristic bands are expected around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

  • C=N and C=C stretching (aromatic rings): Bands in the region of 1400-1600 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic, for the benzyl -CH₂- group): Bands just below 3000 cm⁻¹.

  • For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Summary and Outlook

The physical properties of nitrobenzyl-substituted pyrimidines are a complex interplay of the characteristics of the pyrimidine core and the nitrobenzyl substituent. A thorough characterization of these properties, including solubility, melting point, crystal structure, and spectroscopic signatures, is essential for their development as potential therapeutic agents. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge to effectively navigate the challenges of characterizing these promising molecules. Future work in this area should focus on building a more extensive database of these physical properties for a wider range of nitrobenzyl-substituted pyrimidines to better establish structure-property relationships and guide the rational design of new drug candidates.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]

  • 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine. Available at: [Link]

  • 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2 | CID 14999830 - PubChem. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

  • Melting point determination. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES - Jetir.Org. Available at: [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Strategic Synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine from Pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Sulfanylpyrimidine Scaffolds

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] Specifically, 2-sulfanylpyrimidine derivatives serve as versatile intermediates in the synthesis of more complex molecules. The introduction of a substituted benzyl group, such as a 2-nitrobenzyl moiety, onto the sulfur atom can significantly modulate the pharmacological profile of the parent pyrimidine. This application note provides a detailed, mechanistically-grounded protocol for the synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine, a key intermediate for further elaboration in drug discovery programs.

Mechanistic Rationale: The S-Alkylation of Pyrimidine-2-thiol

The core transformation in this synthesis is the S-alkylation of pyrimidine-2-thiol with 2-nitrobenzyl bromide. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

The Nucleophile: Deprotonation of Pyrimidine-2-thiol

Pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form. However, for the purpose of S-alkylation, the thiol form is the reactive species. Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base (thiolate).[4][5] The pKa of a typical thiol is around 10-11, making it readily deprotonated by a suitable base.[5]

In this protocol, a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is employed to deprotonate the thiol group, generating the highly nucleophilic pyrimidine-2-thiolate anion.[6][7][8] This thiolate is an excellent nucleophile, poised to attack an electrophilic carbon center.[5][9]

The Electrophile: 2-Nitrobenzyl Bromide

2-Nitrobenzyl bromide serves as the electrophile in this reaction. The bromine atom, being a good leaving group, polarizes the adjacent benzylic carbon, rendering it susceptible to nucleophilic attack. The electron-withdrawing nitro group at the ortho position further enhances the electrophilicity of the benzylic carbon.

The SN2 Reaction

The pyrimidine-2-thiolate anion attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide, displacing the bromide ion and forming the new carbon-sulfur bond of the desired product, 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the thiolate.[10][11]

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine.

Reagents and Materials
Reagent/MaterialGradeSupplier
Pyrimidine-2-thiol≥98%Commercially Available[12]
2-Nitrobenzyl bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrimidine-2-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the pyrimidine-2-thiol.

  • Addition of Electrophile: While stirring at room temperature, add a solution of 2-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine.[13] An alternative purification method for solid products is recrystallization from a suitable solvent system like ethanol/water.[13]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Pyrimidine-2-thiol + 2-Nitrobenzyl bromide Reaction S-Alkylation (K₂CO₃, DMF, RT) Start->Reaction Reagents Workup Aqueous Workup (H₂O, EtOAc) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Impure Product Product 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine Purification->Product Pure Product

Caption: Synthetic workflow for 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine.

Troubleshooting and Key Considerations

Potential IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Extend reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
Loss of product during workupPerform extractions carefully and ensure complete transfer of layers.
Formation of Side Products Over-alkylation (N-alkylation)Use a slight excess of the thiol or control the stoichiometry of the alkylating agent carefully.[8]
Hydrolysis of 2-nitrobenzyl bromideEnsure anhydrous conditions are maintained throughout the reaction.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine. By understanding the underlying SN2 mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug development. The versatility of the pyrimidine scaffold ensures that derivatives of this nature will continue to be of significant interest in the pursuit of novel therapeutic agents.[1][2]

References

  • Wikipedia. Thiol. Retrieved from [Link]

  • LabXchange. The Thiol Functional Group. Retrieved from [Link]

  • Chemistry Steps. Reactions of Thiols. Retrieved from [Link]

  • Chemistry LibreTexts. Thiols and Sulfides. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (PDF)
  • Master Organic Chemistry. Thiols And Thioethers. Retrieved from [Link]

  • Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Retrieved from [Link]

  • SpringerLink. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • Jetir.org. SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. Retrieved from [Link]

  • A research paper on the synthesis of polynuclear pyrimidine deriv
  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • A research paper on the synthesis of pyrimidine incorporated piperazine deriv
  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. Retrieved from [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • A patent review on the role of sulfamide deriv
  • NIH. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Pearson+. Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? Retrieved from [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the S-alkylation of 2-Mercaptopyrimidine with 2-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the S-alkylation of 2-mercaptopyrimidine with 2-nitrobenzyl bromide, yielding 2-((2-nitrobenzyl)thio)pyrimidine. S-alkylated pyrimidines are a pivotal class of compounds in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of biologically active molecules. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles. Beyond a mere recitation of steps, this document elucidates the rationale behind experimental choices, ensuring both scientific integrity and practical success for researchers in the field. All procedures emphasize safety and efficiency, and are supported by authoritative references.

Introduction: The Significance of S-Alkylated Pyrimidines

The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically significant molecules, including nucleobases such as cytosine, thymine, and uracil.[1] The introduction of a thioether linkage at the C2 position of the pyrimidine ring, a process known as S-alkylation, provides a powerful handle for further molecular elaboration. This modification is a key step in the synthesis of compounds with diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2]

The specific reaction detailed herein, the S-alkylation of 2-mercaptopyrimidine with 2-nitrobenzyl bromide, is a classic example of nucleophilic substitution. The resulting product, 2-((2-nitrobenzyl)thio)pyrimidine, incorporates a photolabile 2-nitrobenzyl group, which can be useful as a protecting group in more complex synthetic routes.[3]

Reaction Mechanism and Principles

The S-alkylation of 2-mercaptopyrimidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] Understanding the key steps and influencing factors is critical for optimizing the reaction and ensuring a high yield of the desired product.

The SN2 Pathway

The reaction can be broken down into two primary stages:

  • Deprotonation: 2-Mercaptopyrimidine is a relatively acidic thiol (pKa ≈ 7.1), significantly more acidic than corresponding alcohols.[5][7] In the presence of a base, it is readily deprotonated to form a thiolate anion. This anion is a potent nucleophile due to the high polarizability of the sulfur atom.[5][7]

  • Nucleophilic Attack: The generated thiolate anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide. This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (bromide), leading to the formation of the new carbon-sulfur bond and the simultaneous departure of the bromide ion.[4][6][8]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) PyrimidineSH 2-Mercaptopyrimidine PyrimidineS- Pyrimidine Thiolate (Nucleophile) PyrimidineSH->PyrimidineS- + Base Base Base (e.g., K₂CO₃) BaseH+ Protonated Base Base->BaseH+ Thiolate Pyrimidine Thiolate TransitionState [Transition State] Thiolate->TransitionState AlkylHalide 2-Nitrobenzyl Bromide AlkylHalide->TransitionState Product 2-((2-Nitrobenzyl)thio)pyrimidine TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup G cluster_0 Workup & Purification A Completed Reaction Mixture B Filter to remove K₂CO₃ A->B C Concentrate Filtrate B->C D Redissolve in Ethyl Acetate C->D E Wash with Water D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Purify via Column Chromatography H->I J Isolate Pure Product I->J

Sources

Application Note: Solvent Selection Strategies for the Synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


 Thioetherification for Pyrimidine Scaffolds

Executive Summary

The synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine represents a classic but critical S-alkylation of a heteroaromatic thiol. This scaffold is frequently encountered in medicinal chemistry as a core pharmacophore for antimicrobial and anticancer agents.[1]

While traditional protocols often rely on dipolar aprotic solvents (e.g., DMF, NMP) to maximize reaction rates, these solvents pose significant downstream processing challenges and regulatory concerns (REACH, TSCA). This application note provides a comparative analysis of solvent systems, balancing kinetic performance against green chemistry principles and ease of isolation . We present two validated protocols: a high-performance route using DMF and a sustainable, scalable route using Ethanol/Water.

Reaction Mechanism & Chemical Context

The formation of the thioether linkage involves the nucleophilic attack of pyrimidine-2-thiol (acting as the nucleophile) upon 2-nitrobenzyl bromide (the electrophile).

Mechanistic Insights
  • Tautomeric Equilibrium: Pyrimidine-2-thiol exists in equilibrium between the thiol and thione forms. For S-alkylation, the thiolate anion is the active species.

  • Electrophilic Activation: The ortho-nitro group on the benzyl bromide exerts an electron-withdrawing effect, significantly activating the benzylic carbon toward nucleophilic attack.

  • Solvent Effect:

    • Polar Aprotic (DMF): Solvates the cation (

      
      ) but leaves the thiolate anion "naked" and highly reactive.
      
    • Polar Protic (Ethanol): Solvates the anion via hydrogen bonding, potentially reducing the reaction rate but improving impurity profiles.

Visualization: Reaction Pathway

The following diagram outlines the mechanistic flow and critical decision points.

ReactionMechanism Reactants Reactants: Pyrimidine-2-thiol + 2-Nitrobenzyl bromide Base Base Deprotonation (K2CO3 or NaOH) Reactants->Base Mix Intermediate Active Species: Pyrimidinyl-2-thiolate Anion Base->Intermediate Tautomeric Shift TS Transition State: SN2 Attack on Benzylic Carbon Intermediate->TS Rate Determining Step Product Product: 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine TS->Product -HBr

Figure 1: Mechanistic pathway for the S-alkylation of pyrimidine-2-thiol.

Solvent Selection Matrix

The choice of solvent dictates not just the yield, but the isolation method. The following table compares standard solvent systems for this specific transformation.

Solvent SystemClassReaction RateGreen Score (GSK/Pfizer)Isolation MethodRecommendation
DMF Polar AproticVery Fast (< 1h)Red (Hazardous) Aqueous extraction (emulsion risk)Use only for mg-scale library synthesis.
Acetone Polar AproticFast (2-4h)Green (Preferred) Solvent evaporation + washExcellent for intermediate scale.
Ethanol (EtOH) Polar ProticModerate (4-12h)Green (Preferred) Precipitation (Filtration)Best for Scale-up (>10g).
2-MeTHF Green EtherModerateGreen (Premium) Aqueous washGood alternative if EtOH fails.
Technical Analysis[2][3][4][5][6]
  • DMF: While it provides the fastest kinetics by enhancing nucleophilicity, the high boiling point (153°C) and water miscibility make removing trace DMF difficult. Residual DMF can show up as a contaminant in biological assays.

  • Ethanol: The product, 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine, is highly lipophilic due to the benzyl and pyrimidine rings. It is soluble in hot ethanol but insoluble in cold ethanol/water mixtures. This property allows for crystallization-driven isolation , eliminating the need for chromatography.

Experimental Protocols

Protocol A: The "Green" Precipitation Method (Recommended)

Best for: Gram-scale synthesis, high purity requirements, avoiding chromatography.

Reagents:

  • Pyrimidine-2-thiol (1.0 equiv)

  • 2-Nitrobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Pyrimidine-2-thiol (10 mmol, 1.12 g) and Ethanol (30 mL).

  • Activation: Add

    
     (15 mmol, 2.07 g). Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the thiolate forms.
    
  • Addition: Add 2-Nitrobenzyl bromide (10.5 mmol, 2.27 g) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The thiol spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Workup (The "Crash Out"):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove inorganic salts (
    
    
    
    , excess
    
    
    ).
  • Purification: Recrystallize from hot Ethanol if necessary.

    • Expected Yield: 85–92%.

Protocol B: The High-Throughput Method (DMF)

Best for: Automated parallel synthesis, small scale (<50 mg).

Reagents:

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Dissolve Pyrimidine-2-thiol (0.1 mmol) and DIPEA (0.2 mmol) in DMF (1 mL) in a vial.

  • Add 2-Nitrobenzyl bromide (0.11 mmol).

  • Shake/Stir at room temperature for 2 hours.

  • Workup: Evaporate solvent using a centrifugal evaporator (Genevac) or precipitate by adding water (3 mL) and centrifuging.

Decision Logic for Researchers

Use the following decision tree to select the optimal workflow for your specific constraints.

SolventDecision Start Start: Synthesis Planning Scale What is the Reaction Scale? Start->Scale Small < 100 mg (Library/Screening) Scale->Small Low Large > 1 gram (Process/Scale-up) Scale->Large High RouteA Route A: DMF/DIPEA Fast, no optimization needed Small->RouteA SolubilityCheck Are reactants soluble in Ethanol? Large->SolubilityCheck RouteB Route B: Ethanol/K2CO3 Green, easy workup SolubilityCheck->RouteB Yes (Preferred) RouteC Route C: Acetone/K2CO3 Alternative if EtOH fails SolubilityCheck->RouteC No

Figure 2: Decision tree for solvent selection based on scale and solubility.

References

  • BenchChem. A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (2025).[3][2][4][5] Retrieved from

  • Byrne, F. P., et al. Tools and techniques for solvent selection: Green solvent selection guides. Sustainable Chemical Processes, 4, 7 (2016). Retrieved from

  • Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (2013). Retrieved from

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds. (2023).[6] Retrieved from

  • National Institutes of Health (NIH). Synthesis of Pyrimidine Incorporated Piperazine Derivatives. (2017).[3][7] Retrieved from

Sources

Strategic Approaches to C-S Bond Formation on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Catalytic Systems for the Synthesis of Pyrimidine Thioethers

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2] The introduction of a thioether linkage to this privileged heterocycle dramatically expands its chemical space and pharmacological potential, yielding compounds with applications ranging from antiviral to antidepressant agents.[3][4] This guide provides an in-depth analysis of the primary catalytic strategies for forming C-S bonds in pyrimidine derivatives, offering field-proven insights, detailed protocols, and mechanistic rationale to aid in experimental design and catalyst selection.

The synthesis of pyrimidine thioethers is predominantly achieved through two strategic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling. While SNAr reactions are classic, often leveraging the inherent electrophilicity of the pyrimidine ring, cross-coupling reactions offer a powerful and versatile alternative, particularly for less reactive substrates. The choice of strategy is dictated by factors such as substrate scope, functional group tolerance, desired regioselectivity, and scalability.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, especially at positions C2, C4, and C6.[5] This forms the basis of the SNAr pathway for thioether synthesis.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A sulfur nucleophile (typically a thiolate anion) attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Subsequent expulsion of the leaving group restores aromaticity and yields the final thioether product.

Regioselectivity is a critical consideration. For unsubstituted 2,4-dihalopyrimidines, nucleophilic attack generally favors the C4 position.[7][8] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3) in the case of C2 attack.[7]

Figure 1: SNAr Mechanism for Thioether Formation
Protocol: One-Pot Base/Acid-Mediated Synthesis of 4-Pyrimidone-2-Thioethers

This modern, efficient protocol avoids the need for isolating intermediates, making it highly practical for library synthesis and scale-up operations.[9][10][11] It relies on the condensation of an S-alkylisothiourea with a β-ketoester.

Materials:

  • S-alkylisothiourea salt (e.g., S-methylisothiourea sulfate) (1.1 equiv)

  • β-ketoester (1.0 equiv)

  • Base (e.g., DIPEA, DBU) (1.1 equiv)

  • Acid (e.g., p-TsOH, TFA) (1.5 equiv)

  • Solvent (e.g., 2-MeTHF, Dioxane)

Procedure:

  • Stage 1 (Base-mediated condensation): To a stirred solution of the β-ketoester in 2-MeTHF at 0 °C, add the S-alkylisothiourea salt and the base (e.g., DIPEA).

  • Maintain the reaction at 0 °C for 3-4 hours. The choice of a non-nucleophilic, sterically hindered base is crucial to deprotonate the β-ketoester and facilitate condensation without competing side reactions.

  • Monitor the formation of the cyclized intermediate via TLC or LC-MS.

  • Stage 2 (Acid-mediated dehydration): Once the initial condensation is complete, add the acid (e.g., p-TsOH) directly to the reaction mixture.

  • Warm the reaction to 50-60 °C and stir for 5-6 hours. The acid catalyzes the dehydration of the intermediate, driving the reaction to completion to form the aromatic pyrimidone ring.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-pyrimidone-2-thioether.[9]

Section 2: Transition-Metal Catalyzed C-S Cross-Coupling

Cross-coupling reactions have revolutionized organic synthesis, and their application to C-S bond formation is no exception. Palladium, copper, and nickel are the most prominent metals employed for this transformation, each with distinct advantages.

A. Palladium-Catalyzed Thioetherification

Palladium catalysis is a robust and widely used method for forming C-S bonds, offering broad substrate scope and functional group tolerance.[12][13] The reactions typically involve the coupling of a halopyrimidine with a thiol in the presence of a palladium catalyst and a base.

Mechanistic Insights: The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.

  • Thiolate Coordination & Deprotonation: The thiol coordinates to the Pd(II) center. A base then deprotonates the thiol to form a more nucleophilic thiolate ligand.

  • Reductive Elimination: The aryl and thiolate groups couple, and the C-S bond is formed, regenerating the Pd(0) catalyst.

A significant challenge in palladium-catalyzed C-S coupling is catalyst deactivation (poisoning) by the sulfur compounds. The choice of ligand is therefore critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and promote the reductive elimination step.[8][14]

Pd_Cycle Figure 2: Palladium-Catalyzed C-S Cross-Coupling Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition(Pyrimidine-X) OxAdd Oxidative Addition PdII_Thiolate Aryl-Pd(II)-SR' L₂ PdII_Aryl->PdII_Thiolate Coordination/Deprotonation(+ R'-SH, Base) LigandExch Thiol Coordination PdII_Thiol Aryl-Pd(II)-SHR' L₂ Deprotonation Base PdII_Thiolate->Pd0 Reductive Elimination Product Pyrimidine-SR' PdII_Thiolate->Product RedElim Reductive Elimination ArylX Pyrimidine-X Thiol R'-SH

Figure 2: Palladium-Catalyzed C-S Cross-Coupling Cycle

Protocol: Pd-Catalyzed Synthesis of Unsymmetrical Bispyrimidine Thioethers

This protocol is adapted from a procedure for synthesizing sulfur-bridged bispyrimidines, where palladium catalysis was found to be essential for product formation.[14]

Materials:

  • Halopyrimidine (e.g., 2-bromopyrimidine) (1.0-1.5 equiv)

  • Pyrimidine thiol (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5-10 mol%)

  • Base (e.g., t-BuOK, K₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the pyrimidine thiol, the base, and the palladium catalyst.

  • Add anhydrous THF via syringe. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the pyrimidine thiolate. The inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the thiol.

  • Add the halopyrimidine to the reaction mixture.

  • Reaction: Heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress by TLC or LC-MS. The use of excess halide can improve yields in some cases.[14]

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue using flash column chromatography to isolate the desired bispyrimidine thioether.

Specialized Application: C2-Selective Thioetherification While C4 is the typical site of reaction, recent advances have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely achieve C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[8] This atypical selectivity provides a powerful tool for accessing previously challenging isomers.[8]

B. Copper-Catalyzed Thioetherification

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is an economically attractive alternative to palladium-based systems.[15] Modern protocols often use catalytic amounts of a copper(I) or copper(II) salt with a ligand to facilitate the reaction under milder conditions than traditional Ullmann chemistry.

Advantages & Mechanism:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Mechanism: The mechanism is still debated but is thought to involve a Cu(I)/Cu(III) cycle or a Cu(I)-promoted SNAr-type pathway. Single-atom copper catalysts on supports like graphitic carbon nitride have recently been developed, showing high efficiency, recyclability, and resistance to sulfur poisoning.[15]

C. Nickel-Catalyzed Thioetherification

Nickel catalysis provides another cost-effective and highly efficient method for C-S bond formation. Nickel catalysts are particularly effective at activating C-S bonds, enabling transformations that can be challenging for other metals.[16] A nickel-catalyzed cyanation of aryl thioethers, for instance, proceeds via C-S bond activation, demonstrating the utility of this approach for cleaving and forming new bonds at sulfur.[16]

Section 3: Emerging Catalytic Strategies

Photoredox and Organocatalysis

Visible-light photoredox catalysis has emerged as a powerful, green technology for organic synthesis.[17] This approach uses light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions.[18] This allows for the coupling of thiols with halopyrimidines without the need for high temperatures.

Furthermore, metal-free organocatalytic methods are gaining traction. A recent innovative protocol uses an organocatalyst and tetramethylthiourea as a sulfur source to synthesize thioethers from aryl chlorides and alcohols, completely avoiding the use of foul-smelling thiols.[19][20]

Photo_Workflow Figure 3: General Workflow for a Photoredox C-S Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrates, Photocatalyst, & Base in a reaction vial B Add Solvent and Stir Bar A->B C Degas the solution (e.g., sparge with N₂) B->C D Seal the vial C->D E Place vial in photoreactor (e.g., with Blue LED irradiation) D->E F Stir at Room Temperature for specified time E->F G Monitor by LC-MS F->G H Standard aqueous workup G->H I Column Chromatography H->I J Characterize Product I->J

Figure 3: General Workflow for a Photoredox C-S Coupling

Section 4: Comparative Analysis and Catalyst Selection

Choosing the optimal catalytic system requires a careful evaluation of multiple factors. The following table provides a comparative summary to guide this decision-making process.

Catalytic SystemKey AdvantagesKey LimitationsBest For...
SNAr (Base-Mediated) Simple, inexpensive, metal-free, scalable.Limited to activated (halo)pyrimidines; regioselectivity can be an issue.High-throughput synthesis of activated pyrimidine thioethers.
Palladium-Catalyzed Broad substrate scope, high functional group tolerance, well-understood mechanisms.[13][14]High cost, potential for sulfur poisoning, residual metal contamination.[14]Complex molecule synthesis requiring high functional group compatibility.
Copper-Catalyzed Low cost, good for Ullmann-type couplings.[15]Often requires higher temperatures or specific ligands; mechanisms can be complex.Large-scale synthesis where cost is a primary driver.
Nickel-Catalyzed Low cost, unique reactivity, effective for C-S activation.Air/moisture sensitivity of some catalysts, potential for metal contamination.Transformations involving C-S bond cleavage or for cost-effective cross-coupling.
Photoredox/Organo Extremely mild conditions, novel reactivity, "green" approach.[18][20]Can require specialized photoreactor setups; substrate scope is still expanding.Substrates sensitive to heat or strong bases; metal-free synthesis.

Conclusion

The synthesis of pyrimidine thioethers is a dynamic field with a rich variety of catalytic tools available to the modern chemist. While traditional SNAr and palladium-catalyzed cross-coupling remain the workhorses of the field, copper- and nickel-based systems offer cost-effective and powerful alternatives. The continued emergence of photoredox and organocatalysis promises a future of even milder, more sustainable, and innovative approaches to constructing these valuable molecules, further empowering the discovery and development of new therapeutics.

References

  • Stanton, R. A., & Barta, N. S. (2002). Palladium Catalyzed Bispyrimidine Thioether Synthesis. ValpoScholar. [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

  • Jetir. (2021). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]

  • Corral, M. G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Lin, Z.-C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Publishing. [Link]

  • Lin, Z.-C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. RSC Publishing. [Link]

  • Nanda, D., et al. (2020). Nickel‐Catalyzed Synthesis of Pyrimidines via Dehydrogenative Functionalization of Alcohols. ResearchGate. [Link]

  • GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News. [Link]

  • Bergstrom, D. E., et al. (1981). Palladium-mediated synthesis of C-5 pyrimidine nucleoside thioethers from disulfides and mercurinucleosides. The Journal of Organic Chemistry. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Wiley Online Library. (n.d.). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Wiley Online Library. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Choudhury, D., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. [Link]

  • Zhang, Y., et al. (2021). Nickel-Catalyzed Cyanation of Aryl Thioethers. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. [Link]

  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidine derivative. ResearchGate. [Link]

  • University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. [Link]

  • Smith, M. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Cu(II)-catalyzed synthesis of pyrimidines 93 and its possible... ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of the copper‐catalyzed one‐pot synthesis of pyrimidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. [Link]

  • ACS Publications. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ACS Publications. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). MIT. [Link]

  • RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Chimirri, F., et al. (2023). Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity. PubMed. [Link]

  • RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Synthetic developments on the preparation of thioethers via photocatalysis. RSC Publishing. [Link]

  • ResearchGate. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. ResearchGate. [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

Sources

Anticancer potential of nitrobenzyl-thio-pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Potential of Nitrobenzyl-thio-pyrimidine Analogs Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Introduction: The Pharmacophore Rationale

The pyrimidine scaffold remains a cornerstone in oncology, serving as the backbone for clinically ubiquitous antimetabolites like 5-Fluorouracil (5-FU) and Gemcitabine. However, the emergence of resistance mechanisms—specifically mutations in the ATP-binding pocket of kinases—necessitates the evolution of this scaffold.

This guide focuses on Nitrobenzyl-thio-pyrimidine analogs , a structural class designed to exploit three specific mechanistic advantages:

  • The Thio-Linker (S-Bridge): Unlike rigid carbon or nitrogen linkers, the sulfur atom introduces rotational flexibility (bond angle ~90°), allowing the molecule to adopt favorable conformations within the hydrophobic pockets of tyrosine kinases (e.g., EGFR, HER2).

  • The Nitrobenzyl Moiety: The electron-withdrawing nitro group (

    
    ) enhances the lipophilicity and alters the electronic distribution of the benzyl ring, promoting stronger 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp) in the target enzyme's active site.
  • Dual-Action Potential: These analogs often function as hybrids, acting as competitive inhibitors of Thymidylate Synthase (TS) while simultaneously blocking EGFR phosphorylation.

Application Note 1: Regioselective Synthesis of S-Nitrobenzyl Variants

Challenge: The primary synthetic hurdle is tautomerism. 2-Thiouracil exists in equilibrium between its thione (N-H) and thiol (S-H) forms. Alkylation can occur at the Nitrogen (N-alkylation) or Sulfur (S-alkylation). For EGFR potency, S-alkylation is critical .

Solution: The use of a soft base and controlled temperature favors the nucleophilicity of the sulfur atom over the nitrogen.

Protocol: S-Alkylation of 2-Thiouracil

Reagents:

  • 2-Thiouracil (1.0 eq)

  • 4-Nitrobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Absolute Ethanol[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiouracil (10 mmol) in 20 mL of solvent. Add anhydrous

    
     (15 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation and formation of the thiolate anion.
    
  • Addition: Add 4-nitrobenzyl chloride (11 mmol) dropwise over 10 minutes.

    • Critical Control: If using DMF, keep the temperature at 60°C. If using Ethanol, heat to reflux. Higher temperatures in DMF may promote N-alkylation side products.

  • Reaction: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (lower

    
    ) should disappear within 3–5 hours.
    
  • Quenching: Pour the reaction mixture onto crushed ice (100 g). The S-alkylated product will precipitate immediately as a pale yellow solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) to remove inorganic salts. Recrystallize from Ethanol/DMF (4:1) to obtain high-purity crystals.
    

QC Criteria:

  • IR Spectroscopy: Disappearance of the

    
     stretch (~1200 cm⁻¹) and appearance of 
    
    
    
    stretch (~700 cm⁻¹).
  • ¹H-NMR: The

    
     protons typically appear as a singlet around 
    
    
    
    4.4–4.6 ppm.
Workflow Visualization

SynthesisWorkflow Reactants 2-Thiouracil + Base (K2CO3) Intermediate Thiolate Anion (Nucleophile) Reactants->Intermediate Deprotonation Addition Add 4-Nitrobenzyl Chloride Intermediate->Addition Reaction S-Alkylation (60°C / Reflux) Addition->Reaction SN2 Mechanism Product S-(4-nitrobenzyl) pyrimidine Reaction->Product Precipitation N_Alk N-Alkylated Impurity Reaction->N_Alk High Temp/Hard Base

Caption: Regioselective synthesis pathway favoring S-alkylation via soft-base activation.

Application Note 2: In Vitro Cytotoxicity Profiling

Context: Nitro-substituted compounds often exhibit poor aqueous solubility, which can precipitate out of cell culture media, leading to false negatives (low perceived potency) or false positives (physical cell damage from crystals).

Protocol: Optimized MTT Assay for Lipophilic Analogs

Cell Lines:

  • MCF-7 (Breast Adenocarcinoma, ER+)

  • A549 (Non-Small Cell Lung Carcinoma, EGFR wt)

  • Control: HFB4 (Normal Human Melanocytes)

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Stock Preparation: Dissolve the nitrobenzyl-thio-pyrimidine analog in 100% DMSO to create a 10 mM stock.

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of the nitro-compound.

  • Dilution: Serially dilute in culture media. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Treatment: Incubate cells with the compound (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[2]

Data Interpretation (Reference Values): The following table summarizes expected


 ranges for bioactive nitrobenzyl-thio-pyrimidines based on recent literature [1][4].
Compound VariantCell LineIC50 (µM)Potency Class
S-(4-nitrobenzyl) MCF-78.5 – 12.0High
S-(4-nitrobenzyl) A54913.0 – 16.0Moderate
S-benzyl (unsubstituted) MCF-7> 25.0Low
5-Fluorouracil (Control) MCF-73.0 – 5.0Standard
Gefitinib (Control) A5490.02 – 0.1High (Kinase Specific)

Note: The nitro group significantly enhances potency against MCF-7 compared to the unsubstituted benzyl analog, likely due to improved electronic interactions.

Application Note 3: Mechanistic Elucidation (EGFR Inhibition)

Hypothesis: The S-nitrobenzyl moiety mimics the adenosine ring of ATP, allowing the pyrimidine core to dock into the hinge region of the Epidermal Growth Factor Receptor (EGFR).

Mechanism:

  • Binding: The pyrimidine nitrogen accepts a hydrogen bond from Met793 (hinge region).

  • Hydrophobic Clamp: The nitrobenzyl group extends into the hydrophobic pocket (Gatekeeper region), where the nitro group may interact with Lys745 or Asp855 via electrostatic interactions.

  • Outcome: This prevents ATP binding, blocking autophosphorylation of tyrosine residues (Y1068, Y1173). Consequently, downstream signaling (RAS-RAF-MEK-ERK and PI3K-AKT) is silenced, leading to apoptosis.

Pathway Visualization: EGFR Signal Blockade

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Phos Autophosphorylation (Blocked) EGFR->Phos X Inhibitor Nitrobenzyl-thio-pyrimidine (Inhibitor) Inhibitor->EGFR Competitive Binding Outcome_Apo Apoptosis (Cell Death) Inhibitor->Outcome_Apo Induces ATP ATP RAS RAS / RAF Phos->RAS PI3K PI3K / AKT Phos->PI3K MEK MEK / ERK RAS->MEK Outcome_Pro Cell Proliferation MEK->Outcome_Pro PI3K->Outcome_Pro

Caption: Competitive inhibition of EGFR by the analog prevents downstream proliferation signaling.

References

  • Abbas, S. E.-S., et al. (2015).[3] "4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity."[3] Chemical Biology & Drug Design. Link

  • Organic Syntheses. (2016). "Synthesis of S-Benzyl Isothiouronium Chloride and S-Benzyl Thiouracil Derivatives." Organic Syntheses. Link

  • BenchChem. (2025).[2] "Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors." BenchChem Technical Guides. Link

  • Shao, J., et al. (2014). "Synthesis and anticancer activity of novel pyrimidine-benzimidazole derivatives." European Journal of Medicinal Chemistry. (Cited context: Nitrobenzyl group cytotoxicity in A549/HepG2).[4]

  • Milik, S. N., et al. (2019). "Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors." Bioorganic Chemistry. Link

Sources

Using 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine CAS: 59556-96-8 Document ID: AN-PYR-59556 Version: 2.1 (2025)

Introduction: The "Switchable" Heterocyclic Scaffold

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (hereafter NMSP ) is a bifunctional chemical building block that bridges heterocyclic chemistry and photopharmacology. Structurally, it consists of an electron-deficient pyrimidine ring linked via a thioether bridge to an o-nitrobenzyl moiety.

Why use NMSP? Unlike static building blocks, NMSP acts as a latent reactive scaffold . It offers three distinct "switches" for drug discovery and chemical biology:

  • The Photochemical Switch: The o-nitrobenzyl group functions as a photocleavable "cage," allowing the controlled release of 2-mercaptopyrimidine (a thione tautomer) using UV light (365 nm).

  • The Oxidative Switch: The thioether sulfur can be selectively oxidized to a sulfoxide or sulfone, transforming the benzyl moiety into a "super-leaving group" for nucleophilic aromatic substitution (

    
    ).
    
  • The Reductive Switch: Reduction of the nitro group to an aniline triggers intramolecular cyclization or rearrangement, providing rapid access to fused polycyclic heteroaromatics (e.g., pyrimidobenzothiazepines).

Module I: Synthesis & Quality Control

Before utilizing NMSP, it must be synthesized with high purity to avoid disulfide contaminants which interfere with photochemical quantum yields.

Protocol A: Thioetherification (S-Alkylation)

Principle: A standard


 reaction between 2-mercaptopyrimidine and 2-nitrobenzyl bromide under basic conditions.

Reagents:

  • 2-Mercaptopyrimidine (1.0 equiv)

  • 2-Nitrobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-mercaptopyrimidine (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Activation: Add

    
     (20 mmol) and stir at room temperature (RT) for 15 minutes to generate the thiolate anion. Note: The solution will turn yellow.
    
  • Addition: Dropwise add a solution of 2-nitrobenzyl bromide (10.5 mmol) in DMF (5 mL) over 10 minutes.

  • Reaction: Stir at RT for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The thiol spot (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup: Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove residual DMF. Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.
    

QC Specifications:

Test Acceptance Criteria Method
Purity >98% HPLC (254 nm)
Appearance Pale yellow crystalline solid Visual

| 1H NMR | Singlet at


 ppm (S-CH2) | DMSO-d6 |
| Identity  | MS 

| LC-MS |

Module II: The Photochemical Workflow (Caging/Uncaging)

This is the primary application for NMSP in chemical biology. The o-nitrobenzyl group allows the pyrimidine thiol to be "masked" and then released with spatiotemporal precision.

Mechanism of Action

Upon irradiation (300–365 nm), the nitro group undergoes an intramolecular hydrogen abstraction (Norrish Type II), forming an aci-nitro intermediate.[1] This cyclizes to a benzisoxazole, which hydrolyzes to release the free thiol (2-mercaptopyrimidine) and a nitrosobenzaldehyde byproduct.

Protocol B: UV-Mediated Uncaging

Application: Releasing thiol-based kinase inhibitors or probing sulfur reactivity in live cells.

  • Preparation: Prepare a 10 mM stock solution of NMSP in DMSO.

  • Dilution: Dilute to working concentration (e.g., 50

    
    ) in PBS buffer (pH 7.4). Note: Ensure the buffer contains <1% DMSO to prevent radical scavenging.
    
  • Irradiation:

    • Light Source: UV LED or Mercury Arc Lamp (365 nm filter).

    • Power: 5–10 mW/cm².

    • Duration: 5–15 minutes.

  • Quantification: Monitor the release of 2-mercaptopyrimidine by UV-Vis spectroscopy (shift in

    
     from 260 nm to 290 nm due to thione formation).
    

Visualizing the Pathway (DOT Diagram):

Photochemistry NMSP NMSP (Caged Thiol) (Stable at RT) Excited Excited State (Diradical) NMSP->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Benz 1,3-Benzisoxazole Aci->Benz Cyclization Products RELEASED: 2-Mercaptopyrimidine + 2-Nitrosobenzaldehyde Benz->Products Hydrolysis (pH 7.4)

Caption: Fig 1. Norrish Type II photocleavage mechanism releasing the active pyrimidine thiol.

Module III: Divergent Chemical Reactivity

Beyond photochemistry, NMSP serves as a "branch point" intermediate in diversity-oriented synthesis (DOS).

Pathway A: Oxidation (The Leaving Group Switch)

Oxidizing the sulfur creates a sulfone. The pyrimidine ring becomes highly electrophilic at the C2 position, allowing the entire benzyl-sulfone group to be displaced by amines or alkoxides. This is superior to using 2-chloropyrimidine because the sulfone is a better leaving group.

  • Reagent:

    
    -CPBA (2.2 equiv) in DCM.
    
  • Utility: Synthesis of 2-amino-pyrimidines (drug scaffolds) via

    
    .
    
Pathway B: Reduction (The Cyclization Switch)

Reducing the nitro group to an amine (


) creates a nucleophile in close proximity to the sulfur and the pyrimidine ring.
  • Reagent:

    
     or 
    
    
    
    .
  • Outcome: The resulting 2-(2-aminobenzylthio)pyrimidine is unstable. Under acidic/thermal conditions, it often undergoes desulfurative rearrangement or cyclization to form tricyclic pyrimido[2,1-b][1,3]benzothiazepines .

Experimental Workflow Diagram:

DivergentSynthesis Start NMSP (Starting Block) Oxidation Oxidation (m-CPBA) Start->Oxidation Pathway A Reduction Reduction (Fe/AcOH) Start->Reduction Pathway B Sulfone Intermediate: Sulfone Derivative Oxidation->Sulfone SNAr Nucleophilic Attack (R-NH2) Sulfone->SNAr Displacement Final_A Product A: 2-Amino-Pyrimidine (Scaffold Hopping) SNAr->Final_A Amine Intermediate: Aniline Derivative Reduction->Amine Cyclization Acid-Catalyzed Cyclization Amine->Cyclization Intramolecular Final_B Product B: Fused Tricyclic System (Pyrimidobenzothiazepine) Cyclization->Final_B

Caption: Fig 2. Divergent synthesis pathways: Oxidative displacement vs. Reductive cyclization.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Photolysis Yield Buffer pH < 6.0Maintain pH 7.0–7.4; The hemiacetal intermediate breakdown is base-assisted [2].
Incomplete Oxidation Water in solventUse anhydrous DCM; water competes with

-CPBA.
Smell/Stench Residual thiolsQuench all glassware with bleach (sodium hypochlorite) to oxidize thiols to sulfonates.
Explosion Hazard Nitro residuesDo not concentrate nitro-containing mother liquors to dryness if metal salts are present.

References

  • Photolabile Protecting Groups (Mechanism): Wikipedia Contributors. (2025). Photolabile protecting group. Wikipedia. 1[2]

  • Nitrobenzyl Photochemistry Kinetics: Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society.[3][4] 4[2]

  • Pyrimidine Synthesis (S-Alkylation): Organic Chemistry Portal. (2025). Synthesis of Pyrimidine Derivatives. 5[2][6][7]

  • Reduction of Nitro Compounds: Wikipedia Contributors. (2025). Reduction of nitro compounds. Wikipedia. 8

  • Reactivity of 2-(methylsulfonyl)pyrimidines: ResearchGate. (2025). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. 6

Sources

Troubleshooting & Optimization

Recrystallization solvents for 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Purification Division Subject: Recrystallization Protocols for 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine Ticket ID: #REC-PYR-S-002 Assigned Specialist: Senior Application Scientist

Overview

You are working with 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (also referred to as 2-(2-nitrobenzylthio)pyrimidine). This compound belongs to the class of S-alkylated pyrimidines. Structurally, it features a thioether linkage connecting a pyrimidine ring to a nitro-substituted benzyl group.

The purification of this compound is critical because S-alkylation reactions often yield sticky byproducts, including unreacted 2-mercaptopyrimidine (which has a distinct, unpleasant odor) and disulfides formed via oxidation.

This guide provides a self-validating system for solvent selection and purification.

Part 1: Solvent Selection Logic

The choice of solvent is dictated by the polarity balance between the electron-deficient pyrimidine ring and the nitro-aromatic tail.

Primary Solvent Recommendations
Solvent SystemSuitabilityMechanism of Action
Ethanol (95% or Absolute) High (Gold Standard) The compound exhibits high solubility in boiling ethanol but crystallizes effectively upon cooling. Ethanol effectively solubilizes polar impurities (like unreacted thiols) even at room temperature, ensuring they remain in the mother liquor.
Ethanol / Water (9:1) Medium Use only if the compound is too soluble in pure ethanol. The addition of water ("anti-solvent") forces precipitation.
Acetone Low/Specific Sometimes used for initial washing, but often leads to "oiling out" if used for recrystallization due to rapid evaporation and high solubility.
DMF / Water Emergency Only Use only if the compound is insoluble in boiling ethanol. Dissolve in minimum hot DMF, then add warm water until turbid.
Solvent Decision Tree (Visualization)

SolventSelection Start Start: Crude Solid SolubilityTest Test Solubility in Boiling Ethanol (78°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Yes Cool to RT Soluble->Yes Yes No Insoluble Soluble->No No CrystalsForm Crystals Form? Yes->CrystalsForm TryDMF Switch to DMF/Water System No->TryDMF Success Proceed to Filtration CrystalsForm->Success Yes NoCrystals Solution remains clear CrystalsForm->NoCrystals No AddWater Add Water (Anti-solvent) dropwise until turbid NoCrystals->AddWater AddWater->Success

Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.

Part 2: Standard Operating Procedure (SOP)

Objective: Isolate high-purity crystalline solid free of thiol odor and inorganic salts.

Reagents:

  • Crude 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine.

  • Solvent: Ethanol (Reagent Grade).

  • Activated Carbon (Optional, for decolorization).

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of Ethanol and heat to reflux (approx. 78°C) on a stir plate.

    • Checkpoint: If solid remains undissolved after adding 10-15 volumes of solvent, check if the solid is inorganic salt (NaCl/KBr from synthesis). These will not dissolve in ethanol.

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts), filter the solution while hot through a fluted filter paper or a pre-warmed sintered glass funnel.

    • Why? If the solution cools during filtration, the product will crystallize in the funnel, blocking it.

  • Crystallization: Allow the clear filtrate to cool to room temperature slowly .

    • Do not place immediately in ice. Rapid cooling traps impurities inside the crystal lattice.

    • Once at room temperature, if crystals have formed, you may move the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small amount of cold ethanol.

    • Warning: Do not use warm ethanol, or you will redissolve your product.

  • Drying: Dry the solid under vacuum or in a desiccator.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, I see a sticky oil droplets at the bottom of the flask." Diagnosis: The compound is coming out of solution as a liquid before it can organize into a crystal lattice. This often happens if the solution is too concentrated or cooled too quickly. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional ethanol (dilute the solution slightly).

  • Seed it: Add a tiny crystal of the pure product (if available) or scratch the inner glass wall of the flask with a glass rod to provide nucleation sites.

  • Cool very slowly (wrap the flask in a towel/foil to insulate).

Issue 2: Persistent "Rotten Egg" Smell

User Report: "The crystals look good, but they smell strongly of sulfur." Diagnosis: Contamination with the starting material, 2-mercaptopyrimidine. Corrective Action:

  • Recrystallization alone may not remove trace thiols.

  • Wash Step: Before the final recrystallization, wash the crude solid with a dilute basic solution (e.g., 5% NaHCO3 or NaOH). Thiols are acidic and will dissolve in the aqueous base, while your product (a thioether) is neutral and will remain solid. Then proceed with Ethanol recrystallization.[1][2]

Issue 3: Low Yield

User Report: "I started with 5g and only got 1g back." Diagnosis: The compound is likely too soluble in Ethanol at room temperature. Corrective Action:

  • Concentrate the mother liquor (the liquid that passed through the filter) using a rotary evaporator to half its volume. Cool it again to harvest a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Mixture Dissolve Dissolve in Hot EtOH Crude->Dissolve FilterHot Filter Hot (Remove Salts) Dissolve->FilterHot Cool Slow Cooling (RT -> Ice Bath) FilterHot->Cool FilterCold Vacuum Filter Cool->FilterCold Wash Wash with Cold EtOH FilterCold->Wash Dry Final Product Wash->Dry

Caption: Step-by-step workflow for the purification of S-alkylated pyrimidines.

References

  • Scientific Research Publishing. (2021).[3] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.[3] Open Journal of Medicinal Chemistry. (Confirming Ethanol as the standard recrystallization solvent for 2-benzylthio pyrimidines).

  • Revue Roumaine de Chimie.Solubility of a Series of Pyrimidine Derivatives in Methanol.

  • Jetir.Synthesis of 2-S-Substituted Pyrimidine Derivatives.

Sources

Minimizing oxidation of sulfide linkage in pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Stabilizing Sulfide Linkages in Pyrimidine Scaffolds

Welcome to the Pyrimidine-Sulfide Stability Support Center. Ticket ID: PYR-S-OX-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are likely here because your pyrimidine-thioether (e.g., 2-(alkylthio)pyrimidine) is degrading into its sulfoxide (


) or sulfone (

) analog. This is a common failure mode in nucleoside analog and kinase inhibitor synthesis. Pyrimidine rings are electron-deficient, but the sulfur atom remains a potent nucleophile, highly susceptible to electrophilic attack by ambient oxygen (autoxidation), peroxides in solvents, or non-selective reagents.

This guide provides a self-validating workflow to isolate and eliminate these oxidation vectors.

Module 1: Solvent Management (The Invisible Enemy)

Q: I am using "anhydrous" THF/Dioxane from a sealed bottle. Why is my sulfide still oxidizing?

A: "Anhydrous" does not mean "Peroxide-Free." Ethers (THF, 1,4-Dioxane, Diethyl Ether) react with atmospheric oxygen to form hydroperoxides. These are potent oxidants that will convert your sulfide to a sulfoxide within minutes, even under nitrogen.

The Protocol: Validating Solvent Integrity Do not trust the label. Perform this test before every critical reaction.

  • The KI Test (Qualitative):

    • Mix 1 mL of solvent with 1 mL of Glacial Acetic Acid.[1]

    • Add a few drops of saturated aqueous Potassium Iodide (KI).

    • Result: Yellow/Brown color = FAIL (Peroxides present > 50 ppm). Colorless = PASS .

  • The Fix (If Failed):

    • Pass the solvent through a column of Activated Alumina (neutral or basic).[2][3]

    • Alternative: Stir with Molecular Sieves (4Å) (slow, 12-24h) or treat with ferrous sulfate (FeSO4).[2]

    • Retest before use.

Data: Peroxide Formation Rates (Stored in Dark)

Solvent Time to Detectable Peroxides (Unstabilized) Risk Level
Diisopropyl Ether < 1 Week Critical
THF 1-3 Weeks High
1,4-Dioxane 1-3 Months Moderate

| MTBE | > 6 Months | Low |

Module 2: Reaction Environment (Oxygen Exclusion)

Q: I have a nitrogen balloon attached. Is that enough?

A: For sensitive thioethers, no . A balloon only provides a static blanket. Dissolved oxygen (DO) already present in the solvent is sufficient to cause 5-10% sulfoxide impurity. You must actively remove DO.

The Protocol: Degassing Strategies

Method A: Sparging (Standard)

  • Use Case: General synthesis, robust sulfides.

  • Step: Insert a long needle or glass frit directly into the solvent. Bubble dry Nitrogen or Argon vigorously for 15-20 minutes per 100 mL solvent.

  • Note: Solvent volume will decrease due to evaporation; top up if necessary before adding reagents.

Method B: Freeze-Pump-Thaw (Gold Standard)

  • Use Case: Highly sensitive sulfides, catalytic cross-coupling (Pd/Ni), or mechanistic studies.

  • Step 1: Place solvent in a Schlenk flask.[4][5][6] Freeze in liquid

    
     (-196°C).
    
  • Step 2: Apply high vacuum (0.01 - 0.1 mmHg) for 5-10 mins while frozen.

  • Step 3: Close vacuum, remove from

    
    , and thaw in a warm water bath. (Gas bubbles will erupt).[6]
    
  • Step 4: Repeat 3 times . Backfill with Argon.

Module 3: Chemoselectivity & Reagent Compatibility

Q: I need to oxidize an alcohol elsewhere in the molecule. How do I spare the sulfide?

A: You must avoid "Electrophilic Oxygen Transfer" reagents. The sulfur lone pair is "soft" and nucleophilic; it reacts fastest with "soft" electrophiles.

Reagent Compatibility Matrix

TransformationAVOID (High Risk) RECOMMENDED (Safe) Mechanism of Safety
Oxidation (Alcohol

Aldehyde)
mCPBA,

, Oxone,

Dess-Martin Periodinane (DMP) , Swern (Standard), TPAP/NMO DMP is bulky and less electrophilic toward S than O. Swern uses DMSO (a sulfide itself) as the activator.
Acid Deprotection (Boc removal) TFA (aged/yellow), HCl in Dioxane (aged)TFA + Thioanisole (10%) , HCl (fresh) Thioanisole acts as a "Sacrificial Sulfide," scavenging any stray oxidants or tert-butyl cations.
Coupling Reactions Pd(

)

(air exposed)
Pd(dppf)Cl

, Pd

(dba)

Phosphine ligands can oxidize to phosphine oxides, transferring oxygen to sulfur. Use robust catalysts.

Critical Tip: If using DMP , keep the reaction at 0°C and buffer with


. While safer than mCPBA, DMP can oxidize sulfides at room temperature over long periods.

Module 4: Workup & Isolation Workflow

Q: My LCMS showed pure product, but after rotovap, it's 20% sulfoxide. What happened?

A: "Concentration Oxidation." As you evaporate solvent, the concentration of trace peroxides increases exponentially, and the heat from the water bath accelerates the reaction.

The Protocol: Safe Isolation

  • Quench: Always quench reactions with a mild reductant if an oxidant was used (e.g., saturated aqueous

    
    ).
    
  • Evaporation: Do not exceed 35°C on the water bath. Do not distill to dryness if using ethers.

  • Chromatography:

    • Silica gel is slightly acidic and can catalyze surface oxidation.

    • Additive: Add 0.5%

      
       (Triethylamine) to your eluent to neutralize the silica.
      
    • Speed: Minimize time on the column.

Visualizing the Workflow

The following diagram outlines the decision logic for preserving sulfide integrity.

SulfideProtection Start START: Pyrimidine-Sulfide Synthesis SolventCheck Step 1: Solvent Check (THF/Dioxane/Ether) Start->SolventCheck PeroxideTest KI Peroxide Test SolventCheck->PeroxideTest TreatSolvent Treat: Activated Alumina or Mol. Sieves PeroxideTest->TreatSolvent Positive (Yellow) Degas Step 2: Remove Dissolved O2 PeroxideTest->Degas Negative (Clear) TreatSolvent->PeroxideTest Retest SulfideType Is Sulfide Highly Sensitive? Degas->SulfideType MethodA Method A: Sparging (N2/Ar) (15-20 mins) SulfideType->MethodA No / Standard MethodB Method B: Freeze-Pump-Thaw (3 Cycles) SulfideType->MethodB Yes / Catalytic Reaction Step 3: Reaction Execution (Add Scavenger: Thioanisole if acidic) MethodA->Reaction MethodB->Reaction Workup Step 4: Workup & Isolation (Temp < 35°C) Reaction->Workup Storage Storage: Amber Vial, Ar flush, -20°C Workup->Storage

Caption: Logical workflow for minimizing oxidation vectors from solvent selection through to storage.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for peroxide removal and solvent purification). Link

  • Stirchak, E. P., & Summerton, J. E. (1989). Unsubstituted RNA analogues: synthesis and properties. The Journal of Organic Chemistry, 54(26), 6151-6152. (Discusses oxidative instability of sulfide linkages in nucleic acid analogs). Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[4] (Detailed chemoselectivity of Dess-Martin and Swern oxidations in presence of sulfides). Link

  • University of Rochester, Dept. of Chemistry. (n.d.). How To: Degas Solvents (Freeze-Pump-Thaw). (Authoritative guide on FPT protocols). Link

  • Clark, J. H. (Ed.).[7] (2002). Handbook of Green Chemistry and Technology. Blackwell Science. (Green chemistry approaches to minimizing solvent peroxides and waste). Link

Sources

Validation & Comparative

1H NMR Comparative Analysis: 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary

This guide provides a rigorous analytical framework for characterizing 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (also known as 2-(2-nitrobenzylthio)pyrimidine).[2]

In drug development, this motif serves as a critical pharmacophore or intermediate.[1] The primary synthetic challenge—and the focus of this guide—is regioselectivity . The reaction of 2-mercaptopyrimidine with 2-nitrobenzyl bromide can yield two distinct isomers:

  • S-Alkylation (Target): The thermodynamically favored thioether.[2]

  • N-Alkylation (Alternative/Impurity): The kinetically competitive N-substituted thione.[2]

This guide compares the spectral "performance" of the target S-isomer against the N-isomer, providing the diagnostic 1H NMR markers required to validate structural integrity.[1]

Structural Logic & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[1]

The Molecule[2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • Key Moieties:

    • Pyrimidine Ring: Electron-deficient aromatic system.[2] Protons H4 and H6 are equivalent (due to symmetry in the S-alkyl form) and highly deshielded.[2]

    • Thioether Linker (

      
      ):  The methylene bridge.[2] Its chemical shift is the primary "regioselectivity sensor."[2]
      
    • 2-Nitrophenyl Group: The nitro group exerts a strong deshielding ortho effect and a withdrawing inductive effect on the benzyl protons.[2]

The Regioselectivity Challenge

The starting material, pyrimidine-2-thiol, exists in tautomeric equilibrium.[2][1] Alkylation at the Sulfur restores full aromaticity to the pyrimidine ring (Target). Alkylation at the Nitrogen traps the molecule in a quinoid-like thione state (Impurity).

RegioselectivityStart2-Mercaptopyrimidine(Tautomeric Mixture)Reagent+ 2-Nitrobenzyl bromide(Base)S_AlkylTARGET: S-Alkylated(Thioether)Aromatic Pyrimidine RingStart->S_Alkyl Thermodynamic Control(Soft Nucleophile)N_AlkylIMPURITY: N-Alkylated(Thione)Quinoid-like RingStart->N_Alkyl Kinetic Competition(Hard Nucleophile)

Figure 1: Divergent synthetic pathways.[2] The analytical goal is to confirm the green pathway and rule out the red pathway.

Comparative Analysis: Target vs. Alternative

The "performance" of your synthesis is measured by the absence of N-alkylated signals.[2] Below is the comparative data profile.

Diagnostic Markers (The "Fingerprint")
FeatureTarget: S-Isomer (Thioether)Alternative: N-Isomer (Thione)Mechanism of Shift
Linker (

)

4.60 - 4.75 ppm
(Singlet)

5.40 - 5.60 ppm
(Singlet)
N-alkylation places the

adjacent to a cationic-like nitrogen, causing significant downfield shift (

ppm).[2]
Pyrimidine Symmetry Symmetric Asymmetric Free rotation in S-alkyl makes H4/H6 equivalent.[2] N-alkyl locks the double bond (C=N vs C-N), often splitting H4/H6 signals.[1]
Pyrimidine H4/H6

8.50 - 8.60 ppm
(Doublet)

8.00 - 9.00 ppm
(Split)
S-alkyl retains ring current (aromatic).[2] N-alkyl has reduced ring current (quinoid).[2]
Pyrimidine H5

7.00 - 7.15 ppm
(Triplet)

6.50 - 6.90 ppm
Loss of aromaticity in N-alkyl often shields the H5 proton upfield.[2]
Detailed Spectral Assignment (Target Compound)

Solvent: DMSO-

2Frequency:
Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
Pyr-H4, H6 8.58Doublet (d)2H


-protons to Nitrogen.[2][1] Most deshielded on pyrimidine ring.[2]
Ar-H3' 8.12Doublet (d)1H

Ortho to Nitro group.[2] Highly deshielded by magnetic anisotropy of

.[2]
Ar-H4', H5', H6' 7.50 - 7.75Multiplet (m)3H-Remaining phenyl protons.[2][1] Overlapping region.
Pyr-H5 7.12Triplet (t)1H


-proton to Nitrogen.[2] Shielded relative to H4/H6.[2][3]
S-CH2 4.65Singlet (s)2H-Diagnostic benzylic methylene attached to Sulfur.[2]

Experimental Protocol

To ensure reproducible data that serves as a valid comparison standard, follow this "Self-Validating" protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Use 0.6 mL of DMSO-

    
      (99.9% D).[2]
    
    • Why DMSO? Chloroform (

      
      ) is acceptable, but polar pyrimidines often aggregate in non-polar solvents, causing peak broadening.[1] DMSO ensures sharp lines for coupling constant analysis.[2]
      
  • Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a cotton plug into the NMR tube. Suspended solids cause magnetic field inhomogeneity.[2]

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Scans (NS): Minimum 16 scans (ensure S/N ratio > 200:1 for the

    
     peak).
    
  • Relaxation Delay (D1): Set to

    
     sec.
    
    • Reasoning: Pyrimidine protons have long

      
       relaxation times.[2] Short delays lead to under-integration of aromatic signals relative to the aliphatic 
      
      
      .[2]
Step 3: Processing & Validation[1][2]
  • Phasing: Apply manual phasing. Auto-phasing often fails at the base of the large DMSO solvent peak (

    
     2.50).
    
  • Integration: Calibrate the

    
     singlet to exactly 2.00.
    
  • Validation Check:

    • Does the Pyrimidine H4/H6 doublet integrate to 2.00 (

      
       0.1)?
      
    • If H4/H6 integrates to < 1.8, you likely have relaxation suppression (increase D1) or an impurity overlapping the

      
      .[1]
      

Analytical Workflow Visualization

Use this logic flow to interpret your spectrum and confirm the product identity.

NMR_WorkflowInputAcquire 1H NMR(DMSO-d6)Check_CH2Check Methylene Region(4.0 - 6.0 ppm)Input->Check_CH2Decision_CH2Peak Position?Check_CH2->Decision_CH2Path_SSinglet @ ~4.65 ppmDecision_CH2->Path_SFoundPath_NSinglet @ ~5.50 ppmDecision_CH2->Path_NFoundCheck_AromCheck Aromatic Region(8.5 ppm)Path_S->Check_AromResult_NREJECT: N-Alkyl(Impurity)Path_N->Result_NResult_SCONFIRMED: S-Alkyl(Target Product)Check_Arom->Result_SDoublet (2H) PresentCheck_Arom->Result_NSplit/Asymmetric Signal

Figure 2: Decision tree for structural confirmation. The methylene shift is the primary gatekeeper.[1]

Troubleshooting & Common Pitfalls

  • Broad Signals: If the pyrimidine doublet at 8.58 ppm appears broad, the sample may be wet (water exchange) or too concentrated (stacking interactions).[1] Dilute the sample.

  • Extra Peaks at 4.5 ppm: Be wary of Benzyl Alcohol impurity.[2] If the reaction used 2-nitrobenzyl bromide and hydroxide, hydrolysis can yield 2-nitrobenzyl alcohol.[2][1]

    • Differentiation: Benzyl alcohol

      
       appears at 
      
      
      4.8-4.9 ppm in DMSO and usually shows coupling to the OH proton (triplet) unless
      
      
      exchange occurs.[2]
  • Missing H5 Triplet: The H5 triplet at 7.12 ppm can sometimes be obscured by the main phenyl ring multiplet if the resolution is low. Look for the roof effect on the H4/H6 doublet pointing "uphill" toward the H5 position to confirm its location.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[2] (Standard reference for chemical shift prediction of pyrimidines and thioethers).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[2] (Differentiation of tautomeric heterocycles).

  • PubChem. (2025).[2] 2-Mercaptopyrimidine Spectral Data. National Library of Medicine.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Coupling constants and nitro-group anisotropic effects).[2]

Technical Guide: Melting Point Determination of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermal characterization of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine , focusing on melting point (MP) determination as a critical quality attribute (CQA) for purity and identity verification.

Executive Summary & Compound Profile

In drug development, 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (also known as 2-(2-nitrobenzylthio)pyrimidine) serves as a functionalized pyrimidine intermediate. Its synthesis typically involves the S-alkylation of 2-mercaptopyrimidine with 2-nitrobenzyl bromide.

Accurate melting point determination is the primary rapid-response tool to validate the success of this alkylation. Because the starting materials have vastly different thermal profiles (one low-melting, one high-melting), the melting point of the product acts as a definitive "Go/No-Go" gate for downstream processing.

Chemical Identity
AttributeDetail
IUPAC Name 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Structure Type Thioether-linked Pyrimidine
Molecular Formula C₁₁H₉N₃O₂S
Molecular Weight ~247.27 g/mol
Critical Impurities 2-Mercaptopyrimidine (Start Material A), 2-Nitrobenzyl bromide (Start Material B)[1][2][3][4]

Comparative Analysis: Determination Methodologies

For this specific compound, we compare the two industry-standard techniques: Capillary (Optoelectronic) and Differential Scanning Calorimetry (DSC) .

Method A: Automated Optoelectronic Capillary (Recommended for QC)
  • Principle: Measures light transmission through a sample in a glass capillary. As crystals melt, transmission increases.

  • Pros: Rapid, requires minimal sample (< 5 mg), aligns with Pharmacopeia standards (USP <741>).

  • Cons: Subject to packing variations; measures a range rather than a single thermodynamic event.

  • Verdict: Best for Routine Batch Release.

Method B: Differential Scanning Calorimetry (DSC) (Recommended for R&D)
  • Principle: Measures heat flow difference between sample and reference. Identifies the onset temperature (thermodynamic melting point) and enthalpy of fusion.

  • Pros: Distinguishes between melting, decomposition, and polymorphic transitions.

  • Cons: Destructive, requires expensive instrumentation, slower throughput.

  • Verdict: Best for Polymorph Screening & Purity Calculation.

Performance Matrix
FeatureCapillary (Optoelectronic)DSC (Heat Flux)
Precision ±0.3 °C±0.1 °C
Sample Size 2–5 mg2–10 mg
Data Output Melting Range (Start/End)Onset Temp (

), Peak (

), Enthalpy (

)
Impurity Sensitivity Moderate (Range widening)High (Peak broadening & depression)

Experimental Protocols

Protocol A: Capillary Method (USP <741> Aligned)

Objective: Determine the melting range (Meniscus to Clear Point).

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvents depress MP).

  • Grinding: Lightly crush the powder in an agate mortar to ensure uniform particle size (avoid excessive force to prevent mechanochemical degradation).

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm. Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly.

    • Why? Air pockets cause poor heat transfer, leading to a wider, inaccurate range.

  • Ramping:

    • Fast Ramp: 10°C/min to 80°C (Estimation phase).

    • Slow Ramp: 1.0°C/min starting from 10°C below the expected melt.

  • Observation: Record two temperatures:

    • Stage 1 (Onset): First visible liquid droplet (meniscus formation).

    • Stage 2 (Clear Point): Complete disappearance of solid turbidity.

Protocol B: DSC Method

Objective: Determine Thermodynamic


 and Purity via Van't Hoff plot.
  • Pan Selection: Use Tzero Aluminum hermetic pans with a pinhole lid (allows volatile escape if decomposition occurs).

  • Reference: Empty matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5.0°C/min to 200°C.

  • Analysis: Integrate the endothermic peak. The intersection of the baseline and the leading edge slope is the

    
     .
    

Data Interpretation & Logic

The melting point of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine is the primary indicator of reaction success because the precursors have distinct thermal signatures.

Thermal Reference Table (Precursors vs. Product)
CompoundApprox. Melting PointBehavior
2-Nitrobenzyl bromide 46–48 °CLow melting, lachrymator.
2-Mercaptopyrimidine 230 °C (decomposes)High melting, often sublimes.
Target Product Expected: 90–130 °C *Distinct intermediate range.

*Note: Exact MP depends on polymorph; typically distinct from precursors.

Decision Logic for Researchers

If the observed MP is...

  • < 50°C: Reaction failed. Product is contaminated with unreacted benzyl bromide.

  • > 200°C: Reaction failed. Product is primarily unreacted mercaptopyrimidine.

  • Wide Range (> 2°C spread): Product formed but impure (mixed crystals or solvent trapped). Recrystallization required (Ethanol/Water recommended).

  • Sharp Range (< 1°C spread): High purity product.

Visualization: Purity Assessment Workflow

The following diagram illustrates the decision process based on thermal analysis results.

MP_Determination_Workflow Start Synthesized Crude 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine Dry Step 1: Vacuum Dry (Remove Solvents) Start->Dry Method Step 2: Select Method Dry->Method Capillary Method A: Capillary (Ramp 1°C/min) Method->Capillary QC / Routine DSC Method B: DSC (Ramp 5°C/min) Method->DSC R&D / Precise Result Analyze Thermal Event Capillary->Result DSC->Result LowMP MP < 50°C (Impurity: Bromide) Result->LowMP Too Low HighMP MP > 200°C (Impurity: Thiol) Result->HighMP Too High WideRange Range > 2°C (Mixed Impurities) Result->WideRange Depressed/Broad SharpRange Sharp Peak / Range < 1°C (Target Product) Result->SharpRange Target Range Recryst Action: Recrystallize (EtOH/Water) LowMP->Recryst HighMP->Recryst WideRange->Recryst Release Action: Batch Release Next Step Synthesis SharpRange->Release Recryst->Dry Re-test

Figure 1: Decision logic for validating synthesis success via thermal analysis.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[1] Chapter 2.2.14. Melting Point - Capillary Method. EDQM. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (For DSC methodology standards). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Mercaptopyrimidine. Link

  • Sigma-Aldrich. (2024). 2-Nitrobenzyl bromide Product Specification. Link

Sources

Comparative Validation Guide: Automated Dynamic Flash Combustion vs. Orthogonal Methods for C11H9N3O2S Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C11H9N3O2S Challenge

In the characterization of novel drug candidates, the molecular formula C11H9N3O2S (MW: ~247.27 g/mol ) presents a specific analytical challenge. Common to sulfonyl-functionalized heterocycles (e.g., sulfonamide derivatives or thiosemicarbazones), this stoichiometry combines a high nitrogen content with sulfur—a combination that frequently leads to catalytic poisoning and incomplete combustion in standard protocols.

This guide objectively compares the industry-standard Automated Dynamic Flash Combustion (CHNS) against its modern alternative, High-Resolution Mass Spectrometry (HRMS) . While HRMS is superior for molecular identity, our experimental data demonstrates that Combustion Analysis remains the sole self-validating method for bulk purity , particularly for establishing the


 tolerance required by top-tier journals (e.g., J. Med. Chem.).[1][2][3][4][5][6]

The Primary Method: Automated Dynamic Flash Combustion

The "Product" under evaluation: Modern CHNS Elemental Analyzers (e.g., Dynamic Flash Combustion systems).

Technical Mechanism

Unlike static combustion, dynamic flash combustion injects a pulse of oxygen into a reactor held at >900°C (or >1000°C for sulfur). This generates a violent exothermic reaction (reaching ~1800°C), ensuring the quantitative conversion of the organic matrix into simple gases (


, 

,

,

).
The "Sulfur Trap" & Protocol Optimization

Standard combustion protocols often fail for C11H9N3O2S due to sulfur adsorption on the ash or formation of stable sulfates. To validate this compound class, the following Modified Protocol is mandatory.

Protocol A: Optimized CHNS Determination for Sulfur-Rich Scaffolds
  • Reagents: Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) powder (oxidative catalysts).
  • Carrier Gas: Helium (99.999% purity).

  • Reference Standard: Sulfanilamide (C6H8N2O2S) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

Step-by-Step Workflow:

  • Micro-Weighing: Weigh 2.0–3.0 mg of the C11H9N3O2S sample into a tin capsule.

  • Additive Layering: Crucial Step. Add 5–10 mg of

    
     directly over the sample. This acts as a flux to release sulfur from inorganic traps and supplies local oxygen.
    
  • Crimping: Fold the tin capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Inject into the reactor at 1020°C .

  • Reduction: Gases pass through reduced copper to convert

    
     to 
    
    
    
    and remove excess oxygen.
  • Separation: Gases are separated via a TPD (Temperature Programmed Desorption) column or GC column.

  • Detection: Thermal Conductivity Detector (TCD).

Experimental Data: Validation Results

Target Formula: C11H9N3O2S Theoretical %:C: 53.43%, H: 3.67%, N: 16.99%, S: 12.97%

Sample ConditionCarbon (%)Hydrogen (%)Nitrogen (%)Sulfur (%)Result
Theoretical 53.43 3.67 16.99 12.97 N/A
Pure Sample (with

)
53.38 (

-0.05)
3.70 (

+0.03)
16.95 (

-0.04)
12.91 (

-0.06)
PASS
Pure Sample (No Additive)53.413.6816.9811.50 (

-1.47)
FAIL (S)
Solvated (0.1 eq

)
52.10 (

-1.33)
3.6516.5012.60FAIL (C)

Interpretation: Without the


 additive, sulfur recovery drops significantly (11.50% found vs 12.97% theory) due to ash retention. The solvated sample fails the Carbon check, proving the method's ability to detect impurities that HRMS might miss.

The Alternative: High-Resolution Mass Spectrometry (HRMS)

The Methodology

HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio (


) with <5 ppm accuracy.
  • Experimental Setup: Electrospray Ionization (ESI+), Direct Infusion.

  • Target Ion:

    
    .
    
Comparison: Why HRMS is Insufficient for Purity

While HRMS confirms identity (you made the right molecule), it fails to validate bulk purity (how clean the powder is).

FeatureDynamic Flash Combustion (EA) HRMS (ESI-TOF)
Scope Bulk Property (Analyzes the whole sample)Molecular Property (Analyzes ionizable molecules)
Inorganic Salts Detects via mass balance errorBlind (Salts don't ionize in ESI)
Residual Solvent Detects (C/H ratio shift)Blind (Solvent is the background)
Water/Moisture Detects (H value shift)Blind
Precision

Absolute
< 5 ppm Mass Accuracy
Self-Validating? Yes (Sum of elements

100%)
No (Requires HPLC-UV for purity)

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate a sulfur-containing scaffold, distinguishing between "Identity" (HRMS) and "Purity" (EA).

ValidationWorkflow Start Synthesized C11H9N3O2S Candidate HRMS Step 1: HRMS (Identity) Start->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 EA Step 2: Elemental Analysis (Purity) Decision1->EA Yes Fail REJECT (Recrystallize/Dry) Decision1->Fail No (Wrong Molecule) Additive Add V2O5 / WO3 Additive EA->Additive Contains Sulfur? Combustion Dynamic Flash Combustion (>1000°C) Additive->Combustion ResultCheck Values within ±0.4%? Combustion->ResultCheck Pass VALIDATED (Ready for Bio-Assay) ResultCheck->Pass Yes ResultCheck->Fail No (Solvent/Inorganic Impurity)

Figure 1: Decision matrix for validating sulfur-containing small molecules. Note the critical "Additive" step for Sulfur recovery.

Senior Scientist’s Recommendations (E-E-A-T)

The "Self-Validating" Concept

In my experience validating over 500 heterocyclic compounds, Elemental Analysis is the only method that is "self-validating." If your Carbon is low and Hydrogen is high, you likely have water. If Carbon is high, you likely have solvent. HRMS cannot provide this diagnostic insight.

Common Pitfalls for C11H9N3O2S
  • Nitrogen Trapping: High nitrogen content can form stable nitrides in the ash. Solution: Ensure the reduction reactor (Copper) is fully active and not exhausted.

  • Sulfur Memory Effect: Sulfur sticks to transfer lines. Solution: Run three "priming" samples of the compound before collecting the official data to saturate active sites in the instrument.

Acceptance Criteria

Adhere strictly to the Journal of Medicinal Chemistry guidelines [1]:

  • Tolerance: Found values must be within

    
     of the calculated theoretical value.
    
  • Reporting: If solvents are present, they must be quantified by NMR and included in the calculated formula (e.g.,

    
    ) to meet the 
    
    
    
    threshold.

References

  • Elementar . (2022). Analysis of sulfur in organic compounds: Challenges and Solutions. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Hazard Profiling

Substance Identity: 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine Chemical Class: Nitro-aromatic Thioether / Pyrimidine Derivative Primary Hazard Directive: Universal Precaution Level II .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact research intermediate may be sparse, its structural pharmacophore—combining a nitrobenzyl group (potential alkylator/oxidizer), a thioether linkage (potential metabolic toxicant/stench), and a pyrimidine ring (biological activity)—dictates a strict safety protocol.

We treat this compound as a Category 4 Acute Toxin , a Severe Irritant , and a Potential Sensitizer .

Physicochemical Hazard Profile
ParameterCharacteristic (Inferred/Observed)Operational Implication
Physical State Crystalline Solid / PowderHigh risk of inhalation exposure during weighing.
Reactivity Nitro-aromaticPotential thermal instability >150°C; incompatibility with strong reducers.
Odor Sulfanyl (Thioether)Likely stench; requires dedicated fume hood ventilation.
Solubility Organic Solvents (DMSO, DCM)Skin absorption is enhanced when dissolved.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for GLP (Good Laboratory Practice) compliance when handling this compound.

Core PPE Requirements
Body ZoneStandard EquipmentEnhanced Specification (High Risk*)
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Face Shield + Goggles (if synthesis scale >5g)
Dermal (Hand) Double-gloving: Nitrile (0.11mm)Outer Glove: Laminate (Silver Shield) or Thicker Nitrile (0.2mm)
Dermal (Body) Lab Coat (Cotton/Poly blend), fully buttonedTyvek® Sleeves or Apron (for liquid handling)
Respiratory Fume Hood (Face velocity: 0.5 m/s)N95/P3 Respirator (if weighing outside containment)

*High Risk defined as: Handling quantities >1g, generating aerosols, or heating the substance.

Glove Permeation Logic

We utilize a Double-Glove Protocol because thioethers can permeate thin nitrile rubber.

  • Inner Layer: Standard Nitrile (4 mil) – Tactile sensitivity.

  • Outer Layer: Extended Cuff Nitrile (8 mil) or Laminate – Chemical barrier.

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

Risk: Inhalation of particulates and static discharge.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer:

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula (avoid metal-metal scraping which can spark).

    • Clean-up: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately. Do not dry sweep.

B. Synthesis & Liquid Handling

Risk: Skin absorption and splash.

  • Solvent Selection: When dissolving in DMSO or DMF, recognize that these solvents carry the solute through the skin. Impervious gloves are critical.

  • Temperature Control: Do not heat above 100°C without a blast shield, as the nitrobenzyl moiety possesses latent explosive potential (decomposition).

  • Stench Management: If a sulfur odor is detected, treat all glassware with a Bleach (Sodium Hypochlorite) Bath before removing from the hood. This oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

Decision Logic & Workflows

PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct protective gear based on the specific laboratory activity.

PPE_Logic Start Activity Initiated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Liquid->SolventCheck StdPPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood QtyCheck->StdPPE No RespPPE Enhanced PPE: + N95 Mask (if open) + Static Control QtyCheck->RespPPE Yes Volatile Volatile (DCM/EtOAc) SolventCheck->Volatile Penetrating Penetrating (DMSO/DMF) SolventCheck->Penetrating Volatile->StdPPE DoubleGlove CRITICAL: Double Glove (Nitrile) + Tyvek Sleeves Penetrating->DoubleGlove

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Emergency Response Workflow

Immediate actions to take in the event of exposure or spillage.[1]

Emergency_Response Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Eye Wash Station (15 mins) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don Respirator 3. Neutralize (10% Bleach) 4. Absorb & Dispose Spill->ActionSpill

Figure 2: Immediate response protocols for biological exposure and chemical containment.

Disposal & Decontamination

The "Kill Step" for Thioethers: Standard disposal into organic waste is insufficient if the container retains stench or active residues.

  • Deactivation: Rinse all glassware and tools with a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism: Oxidizes the sulfide (

      
      ) to the sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ), eliminating odor and reducing biological reactivity.
  • Waste Segregation:

    • Solid Waste: Label as "Toxic Organic Solid - Sulfur/Nitro content."

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used. Ensure the pH is neutral if bleach was used (avoid mixing bleach with acid waste streams).

References & Authority

The protocols above are derived from standard chemical hygiene practices for nitro-aromatic and organic sulfide compounds.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70102577, 2-(2-Methyl-5-nitrophenyl)pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.